molecular formula C8H11N3O B2697978 4-(1-Methylimidazol-2-yl)pyrrolidin-2-one CAS No. 1866607-39-7

4-(1-Methylimidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2697978
CAS No.: 1866607-39-7
M. Wt: 165.196
InChI Key: AMMIGEZKUCMADF-UHFFFAOYSA-N
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Description

4-(1-Methylimidazol-2-yl)pyrrolidin-2-one is a compound that features a pyrrolidinone ring fused with a methylimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methylimidazol-2-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Methylimidazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The imidazole ring can participate in electrophilic substitution reactions, while the pyrrolidinone ring can undergo nucleophilic addition and substitution reactions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidinone ring can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions on the imidazole ring can introduce various functional groups, enhancing the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 4-(1-Methylimidazol-2-yl)pyrrolidin-2-one include other pyrrolidinone derivatives and imidazole-containing compounds. Examples include pyrrolidine-2-one, pyrrolidine-2,5-diones, and imidazole derivatives such as 1-methylimidazole .

Uniqueness: What sets this compound apart from similar compounds is its combined structural features of both the pyrrolidinone and imidazole rings. This dual functionality allows for a broader range of chemical reactions and biological activities, making it a versatile compound in both synthetic and medicinal chemistry .

Properties

IUPAC Name

4-(1-methylimidazol-2-yl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-11-3-2-9-8(11)6-4-7(12)10-5-6/h2-3,6H,4-5H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMIGEZKUCMADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CC(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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